2-(diphenylphosphino)ethanaMine HCl salt
CAS No.: 39782-17-7
Cat. No.: VC0216903
Molecular Formula:
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39782-17-7 |
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Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Characteristics
2-(Diphenylphosphino)ethanamine hydrochloride is a salt formed by the protonation of 2-(diphenylphosphino)ethylamine (CAS 4848-43-5) with hydrochloric acid. Its molecular formula is C₁₄H₁₇ClNP, with a molecular weight of 265.72 g/mol . The compound features a primary amine group and a diphenylphosphine moiety connected via a two-carbon chain.
Property | Value | Source |
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CAS Number | 39782-17-7 | |
Molecular Formula | C₁₄H₁₇ClNP | |
Molecular Weight | 265.72 g/mol | |
Physical State | Solid (assumed based on HCl salts) |
The hydrochloride form enhances stability compared to the free base, particularly under moist conditions, due to ionic interactions with the chloride counterion .
Physical and Chemical Properties
Property | Free Base (4848-43-5) | Hydrochloride (39782-17-7) |
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Boiling Point | 341.1°C (760 mmHg) | Not reported |
Water Solubility | Insoluble | Likely enhanced |
Moisture Sensitivity | High | Lower |
Spectroscopic Characteristics
Synthesis and Manufacturing
Synthetic Pathways
The hydrochloride salt is synthesized via protonation of 2-(diphenylphosphino)ethylamine with hydrochloric acid. A general method involves:
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Preparation of the Free Base: Reacting diphenylphosphine with a diamine precursor (e.g., ethylenediamine derivatives) in the presence of a base like potassium tert-butoxide .
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Salt Formation: Treating the free base with HCl gas or aqueous HCl to yield the hydrochloride .
For example, a related diphosphine (bis[2-(diphenylphosphino)ethyl]amine hydrochloride) is synthesized by reacting diphenylphosphine with bis(2-chloroethyl)amine hydrochloride under basic conditions, followed by acidification .
Industrial-Scale Production
Shanghai Boyle Chemical Co., Ltd. is listed as a supplier, though specific production capacities or yields are undisclosed .
Supplier | Contact Information | Location |
---|---|---|
Shanghai Boyle Chemical Co., Ltd. | +86 21-50182298 / sales@boylechem.com | China |
Applications in Organic and Coordination Chemistry
Ligand in Transition-Metal Catalysis
The free base (4848-43-5) is a versatile ligand in cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: Facilitates carbon-carbon bond formation between aryl halides and boronic acids.
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Heck Reaction: Enables alkenylation of aryl halides.
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Buchwald-Hartwig Amination: Supports coupling of amines with aryl halides .
While direct applications of the hydrochloride salt are unreported, its enhanced stability may make it more suitable for reactions requiring prolonged exposure to moisture or oxygen.
Role in Water-Soluble Complexes
Phosphine ligands with hydrophilic groups (e.g., sulfonates) are used to stabilize water-soluble metal complexes. Though the hydrochloride lacks such groups, acylation of the free base (as described in the PDF) could yield functionalized derivatives for aqueous-phase catalysis .
Hazard | Precaution |
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Moisture Sensitivity | Store under N₂/Ar |
Toxicity | Use fume hood; avoid skin contact |
Research Gaps and Future Directions
Unexplored Properties
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Catalytic Activity: No studies exist on the hydrochloride’s performance in reactions.
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Thermodynamic Data: Melting/boiling points and solubility profiles remain undetermined.
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